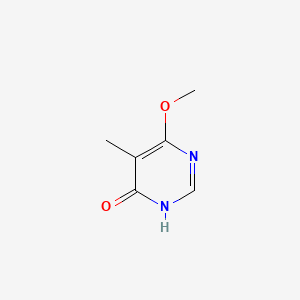

6-Methoxy-5-methylpyrimidin-4-ol

Vue d'ensemble

Description

6-Methoxy-5-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H8N2O2. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dioxo-5-methylpyrimidine with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the methoxy group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the 6-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like methanol, ethanol, and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antihypertensive Agents:

One of the notable applications of 6-Methoxy-5-methylpyrimidin-4-ol is in the synthesis of moxonidine, an antihypertensive medication. Moxonidine acts as an agonist at imidazoline receptors, helping to lower blood pressure by reducing sympathetic nervous system activity. The synthesis process utilizes this compound as a key intermediate, demonstrating its importance in pharmaceutical formulations .

2. Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Agricultural Applications

1. Pesticide Development:

The compound has been investigated for its potential use in developing new pesticides. Its structural characteristics allow it to interact effectively with biological systems in pests, potentially leading to effective pest control solutions without significant environmental impact .

2. Herbicide Formulations:

In agricultural research, this compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymatic pathways in plants suggests that it could be formulated into herbicides that target unwanted vegetation while minimizing harm to crops .

Case Study 1: Synthesis of Moxonidine

A study documented the synthesis of moxonidine using this compound as a precursor. The process demonstrated high yields when optimized for temperature and solvent choice, highlighting the compound's utility in producing effective antihypertensive agents .

Case Study 2: Antimicrobial Screening

In another research initiative, various derivatives of this compound were screened for antimicrobial activity against common pathogens. Results indicated that certain modifications enhanced the compound's efficacy, paving the way for new antibiotic development .

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Synthesis of Moxonidine | High yield; effective antihypertensive |

| Antimicrobial Activity | Inhibitory effects on bacterial growth | |

| Agricultural Sciences | Pesticide Development | Effective against pests; environmentally friendly |

| Herbicide Formulation | Targeted inhibition of unwanted vegetation |

Mécanisme D'action

The mechanism of action of 6-Methoxy-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methylpyrimidin-4-ol: Lacks the methoxy group at the 6-position.

6-Methoxypyrimidin-4-ol: Lacks the methyl group at the 5-position.

5,6-Dimethylpyrimidin-4-ol: Contains an additional methyl group at the 6-position.

Uniqueness

6-Methoxy-5-methylpyrimidin-4-ol is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Activité Biologique

Introduction

6-Methoxy-5-methylpyrimidin-4-ol is a pyrimidine derivative notable for its unique chemical structure, which includes a methoxy group at the sixth position and a methyl group at the fifth position of the pyrimidine ring. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial, antiviral, and plant growth regulatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 140.14 g/mol. The presence of functional groups such as hydroxyl and methoxy significantly influences its chemical reactivity and biological activity.

Key Chemical Reactions

The compound can undergo several reactions:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : Reduction reactions can yield various reduced forms.

- Substitution : Nucleophilic substitution can introduce different substituents at the 6-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interacting with specific enzymes involved in microbial metabolism. This inhibition leads to reduced microbial proliferation, making it a candidate for developing new antimicrobial agents.

Antiviral Properties

The compound also demonstrates antiviral properties, particularly against certain viral pathogens. Studies suggest that it may interfere with viral replication processes, potentially making it useful in treating viral infections.

Plant Growth Regulation

Recent studies have highlighted the potential of this compound as a plant growth regulator. It has been observed to enhance root and shoot development in wheat plants, showing effects comparable to traditional plant hormones like auxins. At a concentration of , it significantly increased morphometric parameters such as root and shoot length compared to control groups treated with distilled water .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a significant reduction in growth rates when exposed to this compound compared to untreated controls.

- Plant Growth Regulation :

-

Veterinary Applications :

- In veterinary medicine, formulations containing this compound were tested on infected animal models, showing promising results in reducing infection rates and improving health outcomes.

The biological activity of this compound is attributed to its ability to bind with specific molecular targets within cells. This binding modulates enzyme activities and biochemical pathways that are crucial for microbial survival and plant growth regulation. For example, it may inhibit enzymes critical for microbial metabolism or enhance the expression of genes involved in plant defense mechanisms.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methoxy-2-methylpyrimidin-4-ol | Methoxy at position 5 | Different biological activity profile |

| 2-(2-amino-6-methylpyrimidin-4-yl)-4-(arylmethylidene)-5-methylpyrazol | Contains pyrazole moiety | Potential anti-tubercular properties |

| 6-Isopropyl-5-methylpyrimidin-4-ol | Isopropyl substitution | Enhanced lipophilicity affecting bioavailability |

This table highlights the diversity within pyrimidine derivatives while showcasing the unique features of this compound that may influence its pharmacological profile.

Propriétés

IUPAC Name |

4-methoxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(9)7-3-8-6(4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQZKQMJKVWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663985 | |

| Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-18-5 | |

| Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.